molecular formula C22H35NO B100391 Pipoctanone CAS No. 18841-58-2

Pipoctanone

Cat. No.: B100391
CAS No.: 18841-58-2
M. Wt: 329.5 g/mol
InChI Key: ODUILFNOMMYWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pipoctanone can be synthesized through a multi-step process involving the reaction of 4-octylbenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically proceeds through the formation of an intermediate Schiff base, which is then reduced to yield the final product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as solvent extraction, purification through distillation, and crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Pipoctanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pipoctanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound derivatives in treating various diseases.

    Industry: this compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pipoctanone involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The pathways involved can include modulation of signal transduction pathways, alteration of gene expression, and interaction with cellular membranes .

Comparison with Similar Compounds

  • 1-(4-octylphenyl)-3-(1-pyrrolidinyl)-1-propanone
  • 1-(4-octylphenyl)-3-(1-morpholinyl)-1-propanone

Comparison: Pipoctanone is unique due to its specific combination of an octylphenyl group and a piperidinyl group. This structural arrangement imparts distinct physicochemical properties and biological activities compared to its analogs. For example, the presence of the piperidinyl group in this compound may enhance its binding affinity to certain biological targets, making it more effective in specific applications .

Properties

IUPAC Name

1-(4-octylphenyl)-3-piperidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO/c1-2-3-4-5-6-8-11-20-12-14-21(15-13-20)22(24)16-19-23-17-9-7-10-18-23/h12-15H,2-11,16-19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUILFNOMMYWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C(=O)CCN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40172194
Record name Pipoctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18841-58-2
Record name Pipoctanone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018841582
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipoctanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40172194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOCTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24N16QE4S0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Pipoctanone
Reactant of Route 2
Reactant of Route 2
Pipoctanone
Reactant of Route 3
Reactant of Route 3
Pipoctanone
Reactant of Route 4
Reactant of Route 4
Pipoctanone
Reactant of Route 5
Reactant of Route 5
Pipoctanone
Reactant of Route 6
Reactant of Route 6
Pipoctanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.